2,2-Difluoro-6-oxabicyclo[3.1.0]hexane
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Overview
Description
2,2-Difluoro-6-oxabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H6F2O. It is characterized by its bicyclic structure, which includes a six-membered ring with an oxygen atom and two fluorine atoms attached to the same carbon atom. This unique structure imparts specific chemical properties and reactivity to the compound.
Scientific Research Applications
2,2-Difluoro-6-oxabicyclo[3.1.0]hexane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the bicyclic structure. One common method involves the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of precursor and fluorinating agent, as well as the optimization of reaction conditions, are crucial factors in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-oxabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to changes in biological activity or chemical reactivity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-dioxolane: Another bicyclic compound with two fluorine atoms, but with a different ring structure.
2,2-Difluoro-4-oxabicyclo[3.1.0]hexane: Similar to 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane but with the oxygen atom in a different position.
2,2-Difluoro-6-oxabicyclo[3.1.1]heptane: A related compound with a seven-membered ring structure.
Uniqueness
This compound is unique due to its specific ring structure and the position of the fluorine atoms. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-6-oxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-5(7)2-1-3-4(5)8-3/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRVPESNGKQHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287290-43-9 |
Source
|
Record name | 2,2-difluoro-6-oxabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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